N-(9H-fluoren-2-yl)-2-methylpropanamide
Description
N-(9H-fluoren-2-yl)-2-methylpropanamide is a fluorene-derived compound characterized by a 9H-fluorenyl moiety substituted at the 2-position with a 2-methylpropanamide group. Fluorene-based compounds are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their rigid aromatic structure and tunable electronic properties.
Properties
CAS No. |
60550-87-0 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
InChI Key |
DHMMTGSEYAATET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Other CAS No. |
60550-87-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Purine-Modified Analogs
- Compound 42 (N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide): Features a purine ring system with a 2-methylpropanamide substituent and a thiomethyl-hydroxyl oxolane moiety. Key Data: Synthesized via deprotection of a benzoylsulfanyl intermediate, yielding 68% purity (LC-MS, Rt = 2.23 min) .
Thiazine Derivatives
- Compound 9g (N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide):
- Contains a 1,3-thiazine ring with a phenyl group and propanamide substituent.
- Key Data : 85% yield; spectroscopic features include IR (CO stretch at 1731 cm⁻¹) and NMR (δ 2.49 ppm, q, J = 7.5 Hz for CH₂) .
- Comparison : The thiazine ring confers distinct electronic properties and solubility differences due to sulfur’s polarizability, contrasting with the planar fluorene system.
Fluorene-Based Amides
- Compound 5a (N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide):
- Combines a fluorenyl group with a propargylamide and cyclohexylcarbamoyl-fluorophenyl moiety.
- Key Data : Melting point 199–200°C; IR shows alkyne stretch (2100 cm⁻¹) and amide bands (1638 cm⁻¹) .
- Comparison : The propargyl group introduces alkyne reactivity, enabling click chemistry applications absent in the target compound.
Key Observations :
- Deprotection strategies (e.g., NaOH in THF/MeOH) are critical for achieving functional group diversity but may compromise purity .
- Oxidation-reduction sequences (e.g., Dess-Martin periodinane) enable stereochemical control in sugar-modified analogs .
Spectroscopic and Physical Properties
| Compound | NMR Highlights (¹H/¹³C) | IR Key Bands (cm⁻¹) | Physical State |
|---|---|---|---|
| Compound 9g | δ 2.49 (q, CH₂), δ 1.20 (t, CH₃) | 1731 (CO), 1226 (C=N) | Brown liquid |
| Compound 5a | δ 7.62–7.59 (m, Ar-H), δ 5.53 (d, J = 5.5 Hz) | 2100 (C≡C), 1638 (amide) | White solid |
| Compound 42 | Not reported | Not reported | Colorless viscous oil |
Key Observations :
- Propanamide derivatives (e.g., 9g) exhibit characteristic CO stretches (~1700–1750 cm⁻¹), while alkyne-containing analogs (e.g., 5a) show distinct triple-bond IR signals .
- Fluorene-based compounds often form crystalline solids (e.g., 5a), whereas sugar-modified analogs (e.g., 42) are isolated as oils, reflecting differences in polarity .
Computational and Analytical Tools
- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of fluorene derivatives, enabling precise determination of stereochemistry .
- Solvation Effects : The C-PCM solvation model aids in predicting electronic properties and solubility trends for fluorene-based amides in solution .
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